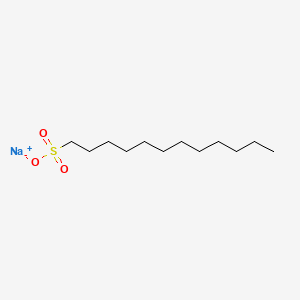![molecular formula C8H13NO2 B1371590 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid CAS No. 933690-44-9](/img/structure/B1371590.png)
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid” is a chemical compound with the molecular formula C8H13NO2 . It is a derivative of azabicycloheptane, a class of organic compounds characterized by a bicyclic structure that includes a nitrogen atom .
Synthesis Analysis
The synthesis of 2-azabicyclo[2.2.1]heptanes has been reported in the literature. For instance, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides was developed, which resulted in a range of 2-azabicyclo[2.2.1]heptanes in high yields with excellent enantioselectivities .
Molecular Structure Analysis
The molecular structure of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid” consists of a bicyclic heptane ring with a nitrogen atom and an acetic acid moiety attached to one of the carbon atoms . The InChI representation of the molecule is InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11) .
Chemical Reactions Analysis
The chemical reactions involving 2-azabicyclo[2.2.1]heptanes are diverse. One notable reaction is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which leads to the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid” include a molecular weight of 155.19 g/mol, a computed XLogP3-AA value of -1.5, one hydrogen bond donor count, three hydrogen bond acceptor count, and two rotatable bond count . The exact mass and monoisotopic mass are both 155.094628657 g/mol .
Scientific Research Applications
Synthesis of Oxygenated Bicyclic Structures
The compound serves as a precursor in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, which are valuable in constructing bridged aza-bicyclic structures. A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is employed to synthesize these structures, which can be further functionalized to create a diverse library of compounds .
Advancements in Alkaloid Synthesis
2-Azabicyclo[2.2.1]heptane-2-acetic acid is instrumental in synthetic studies towards alkaloids like longeracemine. A SmI2-mediated spirocyclization and rearrangement cascade is used to construct the 2-azabicyclo[2.2.1]heptane framework, which is a core structure in many natural products exhibiting a range of biological activities .
Development of Novel Asymmetric Access
Research has been conducted to develop novel asymmetric access to 2,7-diazabicyclo[2.2.1]heptanes, which are derivatives of the core bicyclic structure. These efforts aim to achieve controlled functionalization, which is crucial for the development of new pharmaceuticals and materials .
Chemical Library Construction
The versatility of 2-azabicyclo[2.2.1]heptane-2-acetic acid allows for the construction of chemical libraries. These libraries are essential for drug discovery, where a broad array of substrates can be efficiently processed to yield a multitude of structurally diverse compounds .
Safety and Hazards
Future Directions
The future directions in the research and application of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid” and its derivatives could involve further functionalization to build up a library of bridged aza-bicyclic structures . Additionally, more studies could be conducted to explore the potential biological activities of these compounds .
Mechanism of Action
Mode of Action
It’s known that the compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
The compound can be further functionalized to build up a library of bridged aza-bicyclic structures , suggesting its potential involvement in various biochemical pathways.
Pharmacokinetics
It’s known that the compound has high gi absorption and is highly soluble . These properties could potentially impact its bioavailability.
Action Environment
It’s known that the compound is stable under normal temperature and pressure .
properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDNITWWYBIYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660452 |
Source


|
| Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid | |
CAS RN |
933690-44-9 |
Source


|
| Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

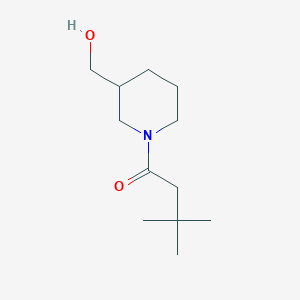

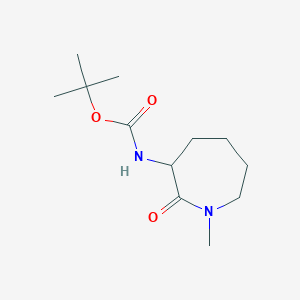
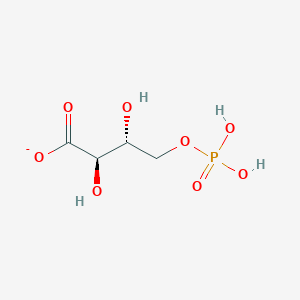

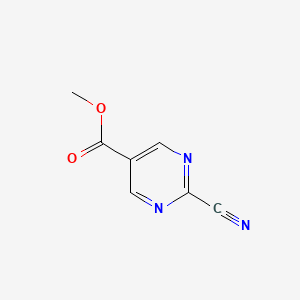

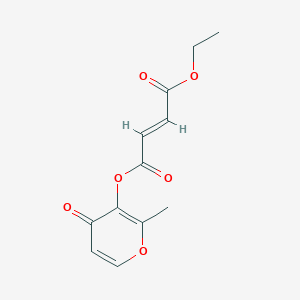
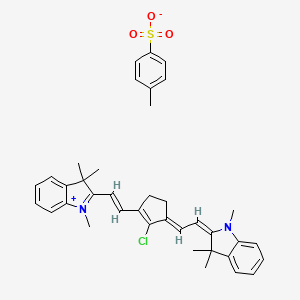

![1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371522.png)

